molecular formula C13H15ClO3 B2991814 2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226244-26-3

2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No.: B2991814
CAS No.: 1226244-26-3
M. Wt: 254.71
InChI Key: FXOBBUXTWFHFOP-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a bicyclic organic compound featuring a tetrahydro-2H-pyran (oxygen-containing six-membered ring) substituted at the 4-position with a 2-chlorophenyl group and an acetic acid side chain.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-4-2-1-3-10(11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOBBUXTWFHFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the reaction of 2-chlorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and subsequent functional group transformations to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a chemical compound with the molecular formula C13H15ClO3C_{13}H_{15}ClO_3 . It comprises a tetrahydropyran ring and a chlorophenyl group, making it a compound of interest in chemical and biological research.

CAS Number and Identifiers

  • CAS No : 1226244-26-3
  • MDL Number : MFCD16329450
  • CBNumber : CB02697767

Potential Applications

While the primary search result focuses on the similar compound, 2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid, it illuminates potential research avenues due to the structural similarities:

  • Medicinal Chemistry :
    • Anti-inflammatory Agents : The structural features suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. A study assessed the anti-inflammatory activity of tetrahydropyran derivatives, including 2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid, using animal models. The results showed a significant decrease in cytokine levels compared to control groups.
    • Analgesics : The acetic acid component indicates potential analgesic effects, and studies are being done to evaluate its efficacy in pain management.
  • Neuropharmacology : Compounds with similar structures may influence neurotransmitter systems, offering potential insights into treating neurological disorders. Research explored the effects of 2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid on neurotransmitter release in vitro, suggesting it could modulate dopamine and serotonin levels, indicating potential applications in treating mood disorders.
  • Synthesis and Derivatives : It can serve as a precursor for creating various derivatives with enhanced pharmacological properties or reduced toxicity. The synthetic pathways often involve reactions of acetic acid derivatives and functionalization of the tetrahydropyran ring.
  • Structure-Activity Relationship (SAR) Studies : SAR studies are essential to understand how the chemical structure affects biological activity, with the chlorophenyl group influencing the compound's pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Tetrahydropyran-4-yl Acetic Acid Derivatives

Example : 2-(Tetrahydro-2H-pyran-4-yl)acetic acid (CAS: 85064-61-5)

  • Structural Differences : Lacks the 2-chlorophenyl substituent.
  • Properties : Reduced lipophilicity (logP ~1.2 estimated) compared to the target compound (logP ~2.5 estimated due to the chloro group). The absence of aromaticity may limit π-π stacking interactions in biological systems.
  • Applications: Often used as a synthetic intermediate for non-aromatic drug candidates .

Example : 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (CAS: 233276-38-5)

  • Structural Differences : Methyl group replaces the 2-chlorophenyl and acetic acid is directly attached to the pyran ring.
  • Properties : Lower molecular weight (158.18 g/mol vs. ~258.7 g/mol for the target compound) and higher water solubility.
  • Applications : Utilized in peptide mimetics due to its compact structure .

Chlorophenyl Acetic Acid Derivatives

Example : 2-(2-Chlorophenyl)acetic acid

  • Structural Differences : Lacks the tetrahydro-2H-pyran ring.
  • Properties : Simpler structure (MW: 170.59 g/mol) with higher acidity (pKa ~2.8) due to the absence of electron-donating pyran oxygen.
  • Applications : Precursor in NSAID synthesis (e.g., analogs of diclofenac) .

Example : 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS: 53808-88-1)

  • Structural Differences : Pyrazole ring replaces the pyran, and the chlorophenyl is at the para position.
  • Applications : Investigated for anti-inflammatory activity .

Functionalized Pyran Derivatives

Example: Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride (CAS: 1260637-54-4)

  • Structural Differences: Amino and ester groups replace the acetic acid and 2-chlorophenyl.
  • Properties : Increased basicity (due to the amine) and lipophilicity (ester group).
  • Applications : Intermediate in peptidomimetic drug design .

Example: 4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid (CAS: 946682-30-0)

  • Structural Differences: Boc-protected amino group replaces the 2-chlorophenyl.
  • Properties : Bulky tert-butoxy group reduces solubility but enhances stability during synthesis.
  • Applications : Used in controlled-release drug formulations .

Heterocyclic Analogs

Example: 2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid

  • Structural Differences: Thienopyran ring replaces the pyran, with a sulfonyl chloride group.
  • Properties : Sulfonyl group increases electrophilicity and reactivity.
  • Applications: Potential use in covalent enzyme inhibitors .

Research Implications

  • Target Compound Advantages: The 2-chlorophenyl group enhances membrane permeability compared to non-aromatic analogs, while the pyran ring provides conformational rigidity for selective target binding.
  • Limitations vs. Analogs : Lower solubility than carboxylate esters (e.g., ethyl tetrahydro-2H-pyran-4-carboxylate, CAS: 96835-17-5) may require formulation adjustments .
  • Synthetic Considerations : The compound’s synthesis likely involves Friedel-Crafts alkylation or Suzuki coupling for aryl-pyran integration, similar to methods in .

Biological Activity

2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, identified by its CAS number 1226244-26-3, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C13H15ClO3, with a molecular weight of 254.71 g/mol. Its structure features a tetrahydropyran ring substituted with a 2-chlorophenyl group and an acetic acid moiety, which may influence its biological activity through specific molecular interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with tetrahydropyran under catalytic conditions. The process includes several steps such as condensation and cyclization, which are critical for achieving high yields and purity in laboratory settings .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth, which suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. Detailed studies are ongoing to elucidate these mechanisms further. For instance, it may inhibit certain metabolic pathways that are crucial for the survival of pathogens or inflammatory responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Chlorophenylacetic acidLacks tetrahydropyran ringModerate antimicrobial activity
Tetrahydropyran-4-yl acetic acidContains tetrahydropyran but no chlorophenylLimited biological activity

This table illustrates that the combination of the tetrahydropyran ring and the chlorophenyl group in this compound imparts distinct biological properties not observed in its analogs.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Study : A study assessed the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial load compared to control groups.
  • Anti-inflammatory Research : In a murine model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid?

  • Methodological Answer : Synthesis typically involves functionalizing a tetrahydro-2H-pyran scaffold. Key steps include:

  • Substitution : Introducing the 2-chlorophenyl group via Friedel-Crafts alkylation or catalytic coupling reactions.
  • Oxidation : Converting methyl ester intermediates (e.g., Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, CAS 156002-64-1) to carboxylic acids using KMnO₄ or CrO₃ under acidic/basic conditions.
  • Hydrolysis : Acid- or base-mediated cleavage of esters to yield the final acetic acid derivative .
    • Table 1 : Common Synthetic Conditions
Reaction TypeReagents/ConditionsTarget Functional Group
OxidationKMnO₄ (acidic), CrO₃ (basic)Carboxylic acid
SubstitutionCl₂ (UV light), AlCl₃ catalyst2-Chlorophenyl group
HydrolysisH₃O⁺ or NaOH (aqueous)Ester to acid conversion

Q. What analytical techniques confirm the compound’s structural identity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies the tetrahydro-2H-pyran ring (δ 1.5–4.5 ppm) and acetic acid proton (δ ~12.1 ppm).
  • IR Spectroscopy : Confirms C=O (1705 cm⁻¹) and O-H (2500–3000 cm⁻¹) stretches.
  • X-ray Crystallography : Resolves stereochemistry (e.g., analogous compounds in Acta Crystallographica reports) .
  • Purity Assessment : Melting point (48–50°C) and HPLC (C18 column, 0.1% TFA mobile phase) .

Advanced Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

  • Methodological Answer :

  • Perform DSC/TGA to detect polymorphs or decomposition pathways.
  • Cross-validate purity via elemental analysis and GC-MS for volatile impurities.
  • Recrystallize from solvents like ethanol/hexane to isolate pure polymorphs .

Q. What strategies optimize regioselectivity during 2-chlorophenyl group introduction?

  • Methodological Answer :

  • Directed Ortho-Metalation (DoM) : Use ester groups as directing agents for precise aryl positioning.
  • Computational Modeling : DFT calculations predict transition states to favor desired pathways.
  • Catalytic Systems : Pd/Cu-mediated cross-couplings enhance selectivity in heterocyclic arylations .

Q. How does the compound’s stability under varying conditions impact experimental design?

  • Methodological Answer :

  • pH Sensitivity : Avoid basic conditions (pH >10) to prevent hydrolysis. Use neutral buffers for in vitro studies.
  • Thermal Stability : Decomposition above 100°C releases COₓ and HCl; use TGA to define safe heating limits .
    • Table 2 : Stability and Storage Guidelines
ConditionRiskMitigation Strategy

100°C | Decarboxylation | Limit heating duration |
Strong oxidizers | Hazardous gas formation | Store separately |
Moisture | Hygroscopic degradation | Desiccate at -20°C |

Q. How can side reactions during ester-to-acid conversion be minimized?

  • Methodological Answer :

  • Controlled Hydrolysis : Use stoichiometric NaOH/H₂O to avoid over-base conditions.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable mild, selective de-esterification.
  • Workup : Quench with dilute HCl and recrystallize from ethanol/water for high-purity yields .

Data Contradiction Analysis

  • Example : Conflicting melting points may arise from polymorphic forms or impurities.
    • Resolution : Compare DSC thermograms of samples from different synthetic batches. Purity-corrected mp values should align within ±2°C of literature data (48–50°C) .

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